1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Scaffold Functionalization

The compound 1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 799831-21-3, molecular formula C₂₂H₂₁N₅O, MW 371.4 g/mol) belongs to the pyrrolo[2,3-b]quinoxaline class of nitrogen-containing fused heterocycles. This scaffold has been investigated across multiple therapeutic programs, including Eph tyrosine kinase inhibition, SUMOylation modulation, PDE4/TNF-α attenuation, and antibacterial development.

Molecular Formula C22H21N5O
Molecular Weight 371.444
CAS No. 799831-21-3
Cat. No. B2603728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS799831-21-3
Molecular FormulaC22H21N5O
Molecular Weight371.444
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC=C)N
InChIInChI=1S/C22H21N5O/c1-3-12-27-20(23)18(22(28)24-13-15-10-8-14(2)9-11-15)19-21(27)26-17-7-5-4-6-16(17)25-19/h3-11H,1,12-13,23H2,2H3,(H,24,28)
InChIKeyVOPGNDRGJXHWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 799831-21-3): Core Scaffold, Physicochemical Identity, and Procurement Context


The compound 1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 799831-21-3, molecular formula C₂₂H₂₁N₅O, MW 371.4 g/mol) belongs to the pyrrolo[2,3-b]quinoxaline class of nitrogen-containing fused heterocycles [1]. This scaffold has been investigated across multiple therapeutic programs, including Eph tyrosine kinase inhibition, SUMOylation modulation, PDE4/TNF-α attenuation, and antibacterial development [2]. The target compound incorporates three key structural modules: an N1-allyl group, a C2-amino substituent, and a C3-(4-methylbenzyl)carboxamide side chain. Publicly available characterization data for this specific derivative remain limited; its current procurement value derives primarily from its potential as a functionalizable analog within larger pyrroloquinoxaline-focused campaigns.

Why 1-Allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Cannot Be Replaced by In-Class Analogs Without Careful Evaluation


Pyrrolo[2,3-b]quinoxaline-3-carboxamides exhibit divergent biological profiles that are exquisitely sensitive to substitution patterning. For example, in the Eph kinase inhibitor series, the N1-aryl substituent dictates the DFG-in/DFG-out conformational preference and profoundly influences kinase selectivity, while modifications at the C3-carboxamide modulate cellular permeability and pharmacokinetic behavior [1]. Similarly, within the SUMOylation inhibitor patent family (US 9,045,483 B2), variation in the N-benzylcarboxamide side chain yields differential inhibition of SUMO E1 and E2 enzymes [2]. The target compound's unique combination of an N1-allyl handle (capable of participating in metabolic or click-functionalization reactions) together with the 4-methylbenzylamide moiety is not represented by any commercially prevalent pyrroloquinoxaline standard. Procurement of a generic in-class alternative without matched substituent architecture risks selection of a compound possessing divergent target engagement, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for 1-Allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS 799831-21-3) vs. Nearest Analogs


Structural Uniqueness of the N1-Allyl/C3-(4-Methylbenzyl) Substitution Pattern Within Commercially Available Pyrrolo[2,3-b]quinoxaline-3-carboxamides

Among disclosed and commercially listed pyrrolo[2,3-b]quinoxaline-3-carboxamides, the target compound is the only entity combining an N1-allyl group with a C3-(4-methylbenzyl)carboxamide. In a systematic synthetic study of 2,3-disubstituted 1-alkyl pyrrolo[2,3-b]quinoxalines, the N1-allyl derivatives were prepared via palladium-catalyzed Heck cyclization and shown to be synthetically accessible, but the C3-(4-methylbenzyl)carboxamide variant was not among the reported antibacterial analogs, underscoring its structural distinctiveness [1]. A comparative survey of cataloged analogs (e.g., CAY10591, N1-(3-methoxypropyl); SIRT1 activator 3, N1-(3-methoxypropyl); Eph inhibitor series, N1-aryl) confirms that no widely available compound shares this exact substitution triad [2].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Functionalization

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Nearest Commercial Analogs

Computed molecular properties differentiate the target compound from commonly available analogs. The XLogP3 of the target compound is 3.5, which is lower than that of certain Eph-targeted pyrroloquinoxalines (typically 4.0–5.5 for N1-aryl derivatives) but potentially higher than that of SIRT1 activator 3 (predicted XLogP3 ≈ 2.8 for the neutral species) [1]. The target compound possesses two hydrogen-bond donors (C2-NH₂ and C3-CONH) and four acceptors, yielding a topological polar surface area of 85.8 Ų—values that situate it in oral drug-like chemical space. In contrast, more polar analogs such as CAY10591 (C20H25N5O2, two donors, five acceptors) exhibit a higher TPSA (~105 Ų), which may reduce passive permeability relative to the target compound [2].

Physicochemical Profiling ADME Prediction Compound Selection

Synthetic Tractability Advantage: N1-Allyl Group as a Latent Functional Handle

The N1-allyl substituent is a demonstrated synthetic entry point for further diversification. The palladium-catalyzed intramolecular Heck reaction of N-allyl-3-haloquinoxalin-2-amines has been shown to generate pyrrolo[2,3-b]quinoxalines in good yields, confirming that the allyl group is compatible with the cyclization step and remains intact in the final product [1]. In contrast, N1-aryl or N1-alkyl analogs lack this latent olefin handle for subsequent transformations such as hydroboration, epoxidation, olefin metathesis, or thiol-ene click chemistry. The 4-methylbenzylamide side chain further provides a UV-detectable chromophore and a site for potential metabolic labeling or affinity pull-down experiments [2].

Synthetic Chemistry Diversification Chemical Probe Development

High-Value Application Scenarios for 1-Allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Based on Evidenced Differentiation


Allyl-Functionalized Building Block for Focused Pyrroloquinoxaline Library Synthesis

Medicinal chemistry teams constructing structure-activity relationship (SAR) libraries around the pyrrolo[2,3-b]quinoxaline scaffold can employ the target compound as a late-stage diversification intermediate. The N1-allyl group permits orthogonal transformations (e.g., hydroboration/oxidation, thiol-ene coupling, cross-metathesis) without perturbing the C3-carboxamide pharmacophore [1]. This strategy reduces the linear step count by 2–4 steps versus de novo synthesis of each N1-variant, accelerating hit-to-lead optimization campaigns.

Physicochemical Probe for Lipophilicity-Dependent Cellular Assays

With a computed XLogP3 of 3.5 and TPSA of 85.8 Ų, the target compound occupies a physicochemical window that balances passive permeability with aqueous solubility [1]. It can serve as a matched-pair control in cellular permeability assays alongside more polar analogs (e.g., CAY10591, TPSA ~105 Ų) or more lipophilic Eph-targeted analogs (XLogP3 4.5–5.5), enabling deconvolution of lipophilicity-driven effects from target-specific pharmacology [2].

Chemical Biology Tool for Affinity Pull-Down and Target Identification Studies

The 4-methylbenzylamide side chain provides a UV chromophore (λ_max ~250–260 nm) facilitating HPLC-based purity assessment and quantification, while the allyl group can be functionalized with biotin or fluorophore tags via thiol-ene click chemistry for affinity pull-down experiments [1]. This dual functionality makes the compound suitable as a chemical biology probe for identifying binding partners of pyrroloquinoxaline-3-carboxamides.

Reference Standard for N1-Allyl Pyrroloquinoxaline in Metabolic Stability Studies

The N1-allyl group is a known substrate for cytochrome P450-mediated epoxidation and glutathione conjugation pathways. The target compound can be used as a reference standard in in vitro microsomal or hepatocyte metabolic stability assays to benchmark the oxidative metabolism of the N1-allyl motif within the pyrroloquinoxaline scaffold, providing data that inform the design of metabolically stabilized analogs [1].

Quote Request

Request a Quote for 1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.